2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

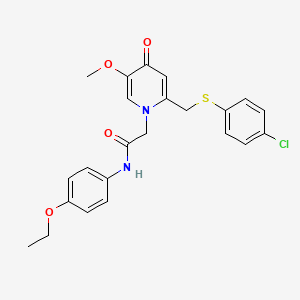

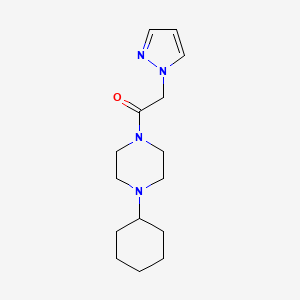

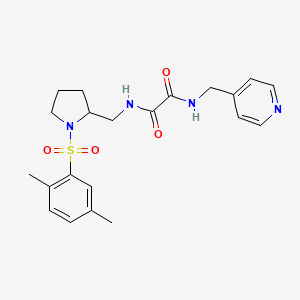

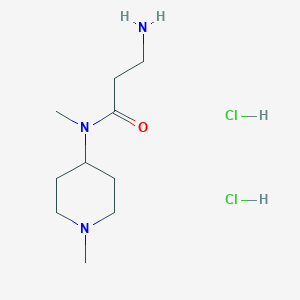

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride” can be represented by the SMILES stringCl.Cl.Cc1cc (C)nc (CCN)n1 . The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6 (9)7-3-4-10-8 (5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H . Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 226.11 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

1. Ethylene Oligomerization Catalyst

Nyamato, Ojwach, and Akerman (2016) conducted a study on the reductions of compounds including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, producing its amine analogues. These compounds, when reacted with nickel(II) complexes, formed active ethylene oligomerization catalysts, mostly yielding ethylene dimers. This research demonstrates the application of such compounds in industrial catalysis processes (Nyamato, Ojwach, & Akerman, 2016).

2. Solubility Studies

Liu et al. (2010) explored the solubility of compounds like 2,4-dichloro-5-methoxypyrimidine in various solvents. These studies are essential for understanding the chemical properties and potential applications of such compounds in different environments (Liu et al., 2010).

3. Methoxycarbonylation of Olefins

Zulu, Nyamato, Tshabalala, and Ojwach (2020) investigated the methoxycarbonylation of higher olefins using palladium(II) complexes of ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine. Their research highlights the use of these complexes as catalysts in organic synthesis, particularly in the production of linear and branched esters (Zulu et al., 2020).

4. DNA Binding and Nuclease Activity Studies

Kumar et al. (2012) conducted studies on Cu(II) complexes of ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, focusing on their DNA binding properties, nuclease activity, and cytotoxicity. These studies are crucial for understanding the potential biomedical applications of such compounds (Kumar et al., 2012).

5. Luminescence Properties and Photochemistry

Szabo and Berens (1975) examined the luminescence properties of 4-amino-2-methoxypyrimidine, providing insights into its potential applications in photochemistry and materials science (Szabo & Berens, 1975).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

2-(4-methoxypyrimidin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-11-7-3-5-9-6(10-7)2-4-8;;/h3,5H,2,4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVMMIQSAZVYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2464265.png)

![8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2464269.png)

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)